[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride
Description
This compound is a fluorinated spirocyclic amine derivative with a methanol substituent, synthesized for applications in medicinal chemistry and materials science. Its structure features a rigid spiro[3.3]heptane core substituted with two fluorine atoms at the 2-position, an aminomethyl group at the 6-position, and a hydroxymethyl group also at the 6-position, forming a hydrochloride salt for enhanced stability. The spirocyclic scaffold imparts conformational rigidity, while fluorine atoms enhance metabolic stability and lipophilicity .
Molecular Formula: C₈H₁₄ClF₂NO Molecular Weight: 213.66 g/mol (calculated from ). Key Applications:
Properties
IUPAC Name |
[6-(aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO.ClH/c10-9(11)3-7(4-9)1-8(2-7,5-12)6-13;/h13H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPJAIWHUFXSNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CN)CO)CC(C2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride is a member of the spirocyclic family known for its unique structural features, including a difluorinated spiro[3.3]heptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C11H16ClF2N |
| Molecular Weight | 227.68 g/mol |
| CAS Number | 2305251-63-0 |
| IUPAC Name | [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol hydrochloride |
The presence of fluorine atoms contributes to the compound's conformational rigidity, which is hypothesized to enhance its interaction with biological targets.
Biological Activity
Research indicates that compounds with spiro[3.3]heptane scaffolds exhibit significant biological activities, including:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways critical in various diseases.
- Antimicrobial Properties : The unique structural features may enhance its interaction with microbial targets, suggesting potential as an antimicrobial agent.
- Anticancer Activity : Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing, with initial findings indicating promising results.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Inhibition of Enzymatic Activity :
- A study demonstrated that derivatives of difluorospiro[3.3]heptane showed significant inhibition against certain kinases involved in cancer pathways, suggesting a mechanism for anticancer activity.
-
Antimicrobial Testing :
- Compounds structurally similar to [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol were tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays.
The proposed mechanism of action involves:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on enzymes or receptors.
- Steric Hindrance : The spirocyclic structure provides steric hindrance that may enhance binding affinity compared to non-fluorinated analogs.
Synthesis and Applications
The synthesis of [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride typically involves multi-step chemical processes starting from commercially available precursors. Key synthetic steps include:
- Formation of the Spirocyclic Ring : Cyclization reactions involving difluorinated ketones or aldehydes.
- Introduction of the Aminomethyl Group : Nucleophilic substitution using appropriate amines.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to enhance solubility.
Comparative Analysis with Related Compounds
The following table summarizes the differences between [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol and other similar compounds:
| Compound Name | Unique Features | Biological Activity Potential |
|---|---|---|
| [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride | Difluorinated spirocyclic structure | Antimicrobial, anticancer |
| Ethyl 2-(aminomethyl)-6,6-difluorospiro[3.3]heptane-2-carboxylate | Ethyl ester group | Enzyme inhibition |
| 6,6-Difluorospiro[3.3]heptan-2-amine | Basic amine functionality | Potential for diverse biological interactions |
Comparison with Similar Compounds
Structural Analogues of Spiro[3.3]heptane Derivatives
The following table summarizes key spirocyclic compounds with modifications to the core structure, substituents, or functional groups:
Key Differences and Implications
Fluorine atoms increase electronegativity, enhancing binding affinity to hydrophobic enzyme pockets .
Functional Group Diversity: The methanol group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to analogues like (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride () . Ester-containing derivatives (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate) are more reactive in nucleophilic substitution reactions, making them suitable for prodrug designs .
Synthetic Utility: The target compound’s dual functional groups (aminomethyl and methanol) enable bifunctional conjugation, a feature absent in simpler amines like 6,6-difluorospiro[3.3]heptan-2-amine hydrochloride () . Hydroxyl-bearing analogues (e.g., 6-Aminospiro[3.3]heptan-2-ol hydrochloride) are prone to oxidation, limiting their use in long-term storage .
Pharmacokinetic Advantages
Case Studies in Drug Discovery
- Kinase Inhibitors : 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride () was used to develop selective JAK3 inhibitors, achieving IC₅₀ values <10 nM .
- Antibacterial Agents: Methanol-containing derivatives show enhanced water solubility (>50 mg/mL) compared to ester analogues, critical for intravenous formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
